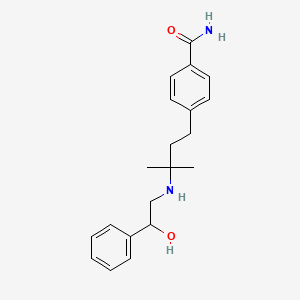
4-(3-(2-Hydroxy-2-phenyl)ethylamino-3-methylbutyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 4-[3-[(2-hydroxy-2-phenylethyl)amino]-3-methylbutyl]-, ®-(9CI) is a complex organic compound belonging to the class of benzamides. Benzamides are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities. This specific compound is characterized by its unique structure, which includes a benzamide core linked to a hydroxy-phenylethyl group and a methylbutyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives typically involves the condensation of benzoic acids with amines. For this compound, the synthesis can be achieved through the following steps:
Condensation Reaction: Benzoic acid is reacted with an appropriate amine derivative under acidic or basic conditions to form the benzamide core.
Alkylation: The methylbutyl chain is introduced through alkylation reactions, often using alkyl halides in the presence of a base.
Industrial Production Methods: In industrial settings, the production of benzamide derivatives often employs continuous flow reactors to ensure high yield and purity. The use of catalysts, such as Lewis acids or transition metal complexes, can enhance the efficiency of the reactions. Ultrasonic irradiation and microwave-assisted synthesis are also employed to reduce reaction times and improve yields .
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The amide group can be reduced to form amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (sulfuric acid and nitric acid), halogens (chlorine, bromine).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Benzamide, 4-[3-[(2-hydroxy-2-phenylethyl)amino]-3-methylbutyl]-, ®-(9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxy-phenylethyl group can interact with enzymes or receptors, modulating their activity. The amide group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Benzamide: The parent compound, simpler in structure but with similar core properties.
N-hydroxybenzamide: Contains an additional hydroxy group, enhancing its reactivity.
4-aminobenzamide: Contains an amino group, altering its biological activity.
Uniqueness: Benzamide, 4-[3-[(2-hydroxy-2-phenylethyl)amino]-3-methylbutyl]-, ®-(9CI) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C20H26N2O2 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-[3-[(2-hydroxy-2-phenylethyl)amino]-3-methylbutyl]benzamide |
InChI |
InChI=1S/C20H26N2O2/c1-20(2,22-14-18(23)16-6-4-3-5-7-16)13-12-15-8-10-17(11-9-15)19(21)24/h3-11,18,22-23H,12-14H2,1-2H3,(H2,21,24) |
InChI Key |
SYZWOOODCAMXPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N)NCC(C2=CC=CC=C2)O |
Synonyms |
4-(3-(2-hydroxy-2-phenyl)ethylamino-3-methylbutyl)benzamide LY 119123 LY 195448 LY-195448 LY-199123 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


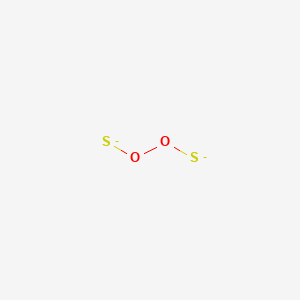
![[(2S)-3-hydroxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate](/img/structure/B1241755.png)
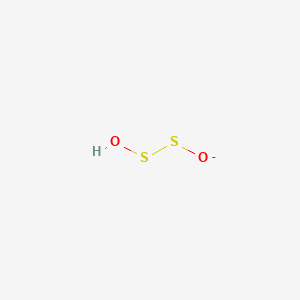
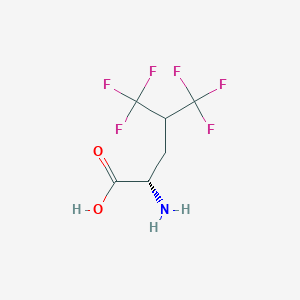
![(5E)-5-{[5-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)FURAN-2-YL]METHYLIDENE}-3-(PROPAN-2-YL)-1,3-THIAZOLIDINE-2,4-DIONE](/img/structure/B1241760.png)
![[(8S,9S,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1241764.png)
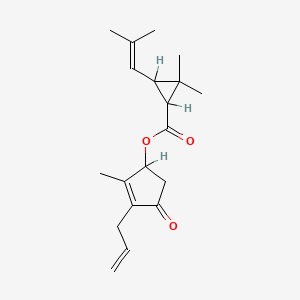
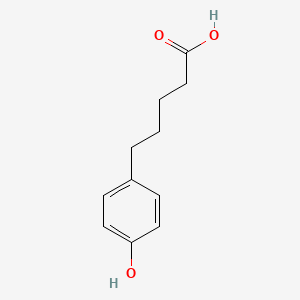
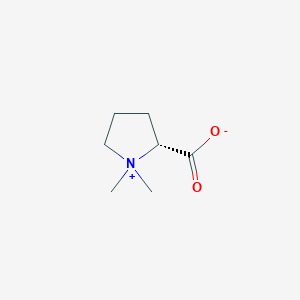
![N-[3-[(1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)methylamino]-3-oxopropyl]-3-methoxybenzamide](/img/structure/B1241772.png)
![(8R,9S,13S,14R)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B1241773.png)
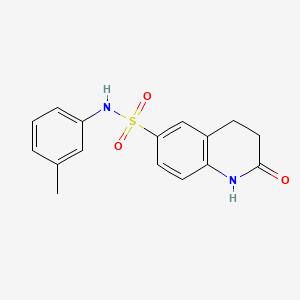
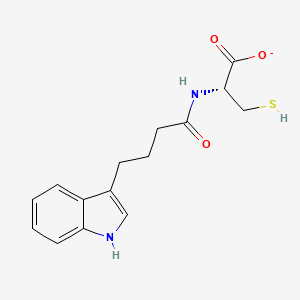
![1-[(4-Chlorophenyl)methyl]-4-(4-phenyl-1-piperazinyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B1241779.png)
